Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-iMidazole] iridiuM(III)
CAS No.: 1331833-06-7
Cat. No.: VC0037216
Molecular Formula: C81H78IrN6O3+3
Molecular Weight: 1375.74142
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1331833-06-7 |
|---|---|
| Molecular Formula | C81H78IrN6O3+3 |
| Molecular Weight | 1375.74142 |
Introduction
Chemical Identity and Basic Properties
Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-iMidazole] iridium(III) is a cyclometalated iridium complex characterized by three identical ligands coordinated to a central iridium(III) ion. This organometallic compound features a sophisticated molecular architecture that contributes to its unique photoluminescent properties.
The compound is formally identified by several key parameters:
| Property | Value |
|---|---|
| CAS Number | 1331833-06-7 |
| Molecular Formula | C81H78IrN6O3+3 |
| Molecular Weight | 1375.74142 g/mol |
| Physical State | Solid powder |
| Commercial Purity | 97-99% |
The molecular structure consists of three identical ligand units, each containing a 2,4-diisopropyldibenzo[b,d]furan moiety connected to a 2-phenyl-1H-imidazole group. These ligands coordinate to the central iridium(III) ion, creating a three-dimensional complex with specific stereochemistry that influences its photophysical behavior .
Structural Characteristics
Molecular Architecture
The structural complexity of Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-iMidazole] iridium(III) stems from its multiple functional components. Each ligand contains:
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A dibenzofuran core with isopropyl substituents at positions 2 and 4
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A phenyl-substituted imidazole ring
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Specific coordination sites that bind to the central iridium atom
The coordination geometry around the iridium center typically adopts an octahedral arrangement, which is characteristic of Ir(III) complexes. This spatial arrangement is crucial for the compound's photophysical properties, as it affects the energy levels of the molecular orbitals involved in light absorption and emission processes.
Electronic Structure
The electronic properties of this iridium complex are closely related to its structural features. While the specific electronic data for this exact compound is limited in the provided search results, related iridium(III) complexes exhibit distinct electronic characteristics:
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Metal-to-ligand charge transfer (MLCT) transitions
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Ligand-centered (LC) π-π* transitions
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Strong spin-orbit coupling due to the heavy iridium atom
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Efficient intersystem crossing between singlet and triplet states
These electronic properties collectively contribute to the compound's ability to efficiently convert electrical energy into light emission, making it valuable for optoelectronic applications .
Applications in Advanced Technologies
OLED and Display Technologies
The primary application of Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-iMidazole] iridium(III) is in organic light-emitting diodes (OLEDs). This compound belongs to a class of materials known for their high efficiency in emitting light when electrically stimulated, making them crucial components in modern display technologies.
In OLED devices, this iridium complex typically functions as an emissive dopant in the light-emitting layer. The compound's photophysical properties allow it to:
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Harvest both singlet and triplet excitons through efficient intersystem crossing
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Achieve high internal quantum efficiency
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Produce specific emission colors based on its molecular design
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Maintain stable performance over extended operational periods
These characteristics make it particularly valuable in the development of energy-efficient, high-performance display panels used in televisions, smartphones, and other electronic devices .
Organic Photovoltaics
Beyond display applications, this iridium complex also shows potential in organic photovoltaic (OPV) systems. The compound's ability to efficiently interact with light makes it suitable for incorporation into the active layers of organic solar cells, potentially enhancing their light-harvesting capabilities and energy conversion efficiencies .
Synthesis and Characterization
Characterization Methods
Comprehensive characterization of Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-iMidazole] iridium(III) typically employs multiple analytical techniques:
| Analytical Technique | Information Provided |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation, ligand coordination |
| Mass Spectrometry | Molecular weight verification |
| Elemental Analysis | Compositional purity |
| UV-Visible Spectroscopy | Absorption profile, electronic transitions |
| Photoluminescence Spectroscopy | Emission characteristics, quantum yield |
| Cyclic Voltammetry | Redox properties, HOMO-LUMO energy levels |
These characterization methods collectively provide a comprehensive understanding of the compound's structural, electronic, and photophysical properties, which are essential for optimizing its performance in various applications .
The specific emission wavelength is determined by the energy gap between the excited triplet state and the ground state, which is influenced by the electronic properties of the ligands coordinated to the iridium center .
Quantum Efficiency and Lifetime
Related iridium(III) complexes demonstrate impressive photoluminescent properties, including:
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Moderate to high photoluminescence quantum yields ranging from 32.9% to 91.1%
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Long phosphorescence lifetimes in the microsecond range
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Efficient intersystem crossing from singlet to triplet states
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Significant electrochemiluminescence (ECL) efficiencies
These properties make iridium complexes particularly valuable for applications requiring efficient light emission, such as OLEDs and other optoelectronic devices .
| Storage Parameter | Recommendation |
|---|---|
| Environment | Well-ventilated area |
| Container | Sealed, moisture-resistant |
| Temperature | 2-8°C (refrigerated) |
| Protection | Away from direct light |
| Atmosphere | Dry conditions |
These storage requirements suggest that the compound may be sensitive to moisture, oxygen, heat, or light exposure, which is common for many organometallic complexes with photophysical applications .
For laboratory and industrial handling, standard protocols for organometallic compounds should be followed, including the use of appropriate personal protective equipment and handling techniques that minimize exposure to air, moisture, and light when necessary.
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